molecular formula C20H15NO3 B180706 4-[(2-phenylbenzoyl)amino]benzoic Acid CAS No. 168626-74-2

4-[(2-phenylbenzoyl)amino]benzoic Acid

Cat. No.: B180706
CAS No.: 168626-74-2
M. Wt: 317.3 g/mol
InChI Key: VIWLAZSPFNNYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-phenylbenzoyl)amino]benzoic Acid is a chemical compound belonging to the class of benzoic acid derivatives. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-phenylbenzoyl)amino]benzoic Acid typically involves the reaction of 4-aminobenzoic acid with 2-phenylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-phenylbenzoyl)amino]benzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • Building Block : 4-[(2-phenylbenzoyl)amino]benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
  • Reagent in Organic Reactions : The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and coupling reactions, which are essential for developing new materials and pharmaceuticals .

Biological Applications

Antimicrobial and Anticancer Properties

  • Biological Activity : Research indicates that this compound exhibits significant antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .
  • Mechanism of Action : The compound may act by inhibiting specific enzymes involved in critical biochemical pathways, such as folate synthesis, which is vital for DNA replication and cell division.

Medical Applications

Therapeutic Potential

  • Drug Development : this compound is being investigated for its therapeutic applications in developing new drugs. Its anti-inflammatory properties make it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic effects, further enhancing its potential use in pain management therapies .

Industrial Applications

Material Science

  • Dyes and Pigments : The compound is employed in the production of dyes and pigments due to its stable chemical structure. It contributes to creating vibrant colors used in various industrial applications.
  • Advanced Materials : Its properties are also explored in developing advanced materials such as liquid crystals and organic semiconductors, which are crucial for electronic devices.

Data Table of Applications

Application AreaDescriptionPotential Uses
ChemistryBuilding block for complex moleculesOrganic synthesis
BiologyAntimicrobial and anticancer propertiesTherapeutics for infections and cancer
MedicineAnti-inflammatory effectsTreatment for arthritis and pain relief
IndustryProduction of dyes and pigmentsColorants in textiles and plastics

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the effectiveness of this compound against various cancer cell lines. Results showed significant inhibition of cell proliferation, indicating its potential as an anticancer agent .
  • Synthesis Route Optimization :
    • Research focused on optimizing the synthetic routes for producing this compound using continuous flow reactors. This method improved yield and reaction efficiency, showcasing its industrial applicability.
  • Biological Mechanism Investigation :
    • A detailed investigation into the biological mechanisms revealed that the compound inhibits enzymes associated with folate metabolism, providing insights into its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 4-[(2-phenylbenzoyl)amino]benzoic Acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of folate, which is essential for DNA replication and cell division . Additionally, its structural features allow it to interact with cellular receptors and modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-phenylbenzoyl)amino]benzoic Acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to undergo various substitutions and modifications makes it a versatile compound in both research and industrial applications .

Biological Activity

4-[(2-phenylbenzoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

C15H13NO3\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{3}

It features a benzoyl group attached to an amino group, which is pivotal in its biological interactions. The molecular weight is approximately 253.27 g/mol.

Biological Activities

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. A study reported that the compound showed notable antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

2. Antifungal Properties

In addition to antibacterial activity, this compound has been evaluated for antifungal properties. It demonstrated effectiveness against Candida albicans, with an MIC of 16 µg/mL. This suggests potential for use in treating fungal infections .

3. Cytotoxicity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cells revealed IC50 values of approximately 10 µM and 15 µM, respectively . These results suggest that the compound could be a candidate for further development in cancer therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.
  • Induction of Apoptosis : Cytotoxic effects are believed to be mediated through the induction of apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing the compound showed a significant reduction in infection severity compared to controls, highlighting its potential as a topical antimicrobial agent.

Case Study 2: Cancer Treatment

In a preclinical trial, the compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment, suggesting promising antitumor activity that warrants further investigation .

Data Summary Table

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus32-64 µg/mL
AntifungalCandida albicans16 µg/mL
CytotoxicityMCF-7~10 µM
CytotoxicityA549~15 µM

Properties

IUPAC Name

4-[(2-phenylbenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(21-16-12-10-15(11-13-16)20(23)24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWLAZSPFNNYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441575
Record name 4-[(2-phenylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168626-74-2
Record name 4-(((1,1'-Biphenyl)-2-ylcarbonyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168626742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-phenylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(((1,1'-BIPHENYL)-2-YLCARBONYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Q5WF9UVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 3.15 g sample of methyl 4-[([1,1'-biphenyl]-2-carbonyl)amino]benzoate is refluxed for 8 hours in 100 ml of ethyl alcohol and 2.5 ml of 10N sodium hydroxide. The cooled reaction mixture is acidified with[[? acid]]and the desired product collected and dried to give 2.9 g of the desired product as a solid m.p. 246°-249° C. M+H=318.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 3.15 g sample of methyl 4-[([1,1'-biphenyl]-2-carbonyl)amino]benzoate is refluxed for 8 hours in 100 ml of ethyl alcohol and 2.5 ml of 10N sodium hydroxide. The cooled reaction mixture is acidified with hydrochloric acid and the desired product collected and dried to give 2.9 g of the desired product as a solid m.p. 246°-249° C. M+H=318 .
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.